molecular formula C10H20ClNO2 B15306058 methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride

methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride

Cat. No.: B15306058
M. Wt: 221.72 g/mol
InChI Key: NXFJBKGJTYMPNK-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a hydrochloride salt form of a piperidine derivative, often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride typically involves the reaction of 3-ethylpiperidine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-3-8-7-11-5-4-9(8)6-10(12)13-2;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9-;/m0./s1

InChI Key

NXFJBKGJTYMPNK-OZZZDHQUSA-N

Isomeric SMILES

CC[C@H]1CNCC[C@H]1CC(=O)OC.Cl

Canonical SMILES

CCC1CNCCC1CC(=O)OC.Cl

Origin of Product

United States

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